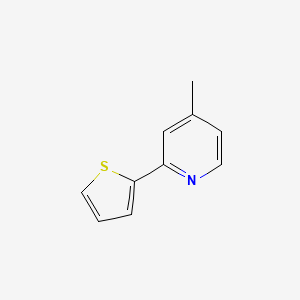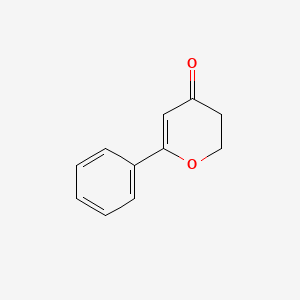
3-(Methylamino)benzamide
Übersicht
Beschreibung
3-(Methylamino)benzamide is a chemical compound with the molecular formula C8H10N2O . It is a derivative of benzamide, which is a significant class of amide compounds widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds, including 3-(Methylamino)benzamide, often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular weight of 3-(Methylamino)benzamide is 186.64 . It is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
Benzamides, including 3-(Methylamino)benzamide, have been found to exhibit broad-spectrum antiviral effects against HIV-1, HCV, and EV71 by increasing intracellular levels of APOBEC3G (A3G) . A3G is capable of inhibiting the replication of HBV .Physical And Chemical Properties Analysis
3-(Methylamino)benzamide is a powder at room temperature . Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity :
- Benzamides, including those with a methylamino group, have been investigated for their potential neuroleptic (antipsychotic) properties. One study synthesized and evaluated a series of benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a correlation between structure and activity. Among the compounds, certain benzamides showed significantly higher activity compared to known drugs like metoclopramide and haloperidol, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Antimicrobial and Antifungal Properties :
- Benzamides have shown significant antimicrobial and antifungal properties. In a study, various substituted ortho-amino benzamide derivatives were synthesized and their antimicrobial activity was evaluated. The study revealed that certain benzamide compounds had significant activity against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus pumilus, as well as moderate antifungal activity against Candida albicans (Ammaji et al., 2019).
Structural and Antioxidant Analysis :
- The molecular structure and antioxidant properties of benzamide derivatives have been a subject of study. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory, revealing insights into its molecular geometry and antioxidant properties (Demir et al., 2015).
Inhibitors of Poly(ADP-ribose) Synthesis :
- Benzamides, including 3-aminobenzamide, have been identified as inhibitors of the synthesis of poly(adenosine diphosphate-ribose), a biopolymer. This property is significant as it can elucidate the functions of this biopolymer in various metabolic processes (Milam & Cleaver, 1984).
Antibacterial and Antioxidant Activities :
- Studies have also demonstrated the antibacterial and antioxidant activities of new benzamide compounds synthesized from different acids. These compounds have been shown to exhibit effective antibacterial activity against various bacteria and possess antioxidant properties like free radical scavenging and metal chelating activities (Yakan et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Benzamides, including 3-(Methylamino)benzamide, have shown potential in the treatment of various diseases, including cancer . A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has shown promising anti-HBV activity, suggesting that 3-(Methylamino)benzamide and its derivatives may have potential future applications in antiviral drug discovery .
Eigenschaften
IUPAC Name |
3-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZOYVRPOWZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595849 | |
| Record name | 3-(Methylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)benzamide | |
CAS RN |
90817-19-9 | |
| Record name | 3-(Methylamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90817-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)
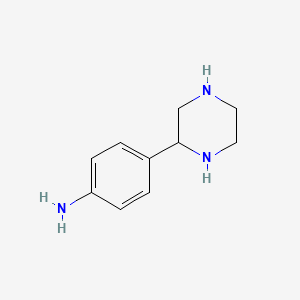
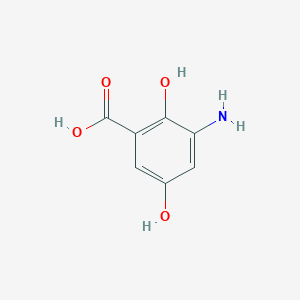
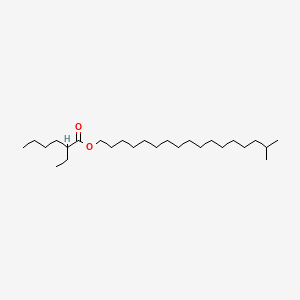

![3-[(Oxan-2-yl)oxy]azetidine](/img/structure/B1628641.png)
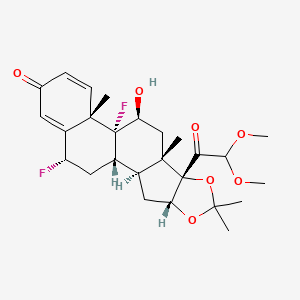
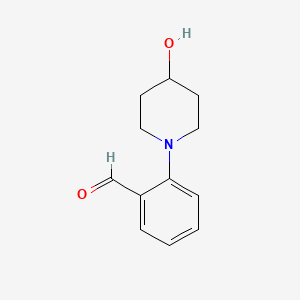

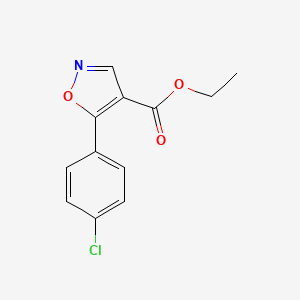

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1628653.png)
